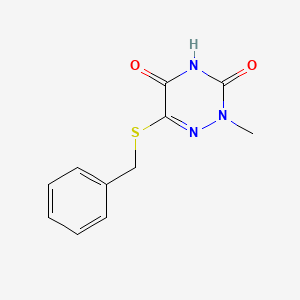
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione is a chemical compound with the molecular formula C11H11N3O2S. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
The synthesis of 6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-1,2,4-triazine-3,5-dione with benzylthiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione can be compared with other triazine derivatives such as:
6-Hydroxy-1,2,4-triazine-3,5-dione: Known for its use as an inhibitor of D-amino acid oxidase.
2-Benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine: Used in agricultural applications as a herbicide.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: An intermediate in the synthesis of sulfonylurea herbicides.
Properties
CAS No. |
20029-33-8 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O2S/c1-14-11(16)12-9(15)10(13-14)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15,16) |
InChI Key |
YAMPPISOOACUET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C(=N1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















